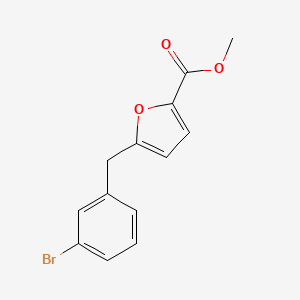
2-Bromo-1-(2,2-difluoro-propoxy)-4-nitro-benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Bromo-1-(2,2-difluoro-propoxy)-4-nitro-benzene is an organic compound characterized by the presence of bromine, nitro, and difluoro-propoxy groups attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-1-(2,2-difluoro-propoxy)-4-nitro-benzene typically involves multiple steps:
Bromination: The bromine atom is introduced via bromination of the nitrobenzene derivative using bromine or a bromine source like N-bromosuccinimide (NBS).
Alkylation: The final step involves the alkylation of the bromonitrobenzene with 2,2-difluoropropanol in the presence of a base such as potassium carbonate or sodium hydride to form the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent control of reaction conditions.
Chemical Reactions Analysis
Types of Reactions
Substitution Reactions: The bromine atom in 2-Bromo-1-(2,2-difluoro-propoxy)-4-nitro-benzene can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines or thiols.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants such as tin(II) chloride.
Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the difluoro-propoxy group, leading to the formation of various oxidized derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, or primary amines in polar aprotic solvents (e.g., dimethylformamide) are commonly used.
Reduction: Hydrogen gas with a palladium catalyst or tin(II) chloride in acidic conditions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Major Products
Substitution: Products include azido, thiol, or amino derivatives.
Reduction: The primary product is the corresponding aniline derivative.
Oxidation: Oxidized products may include aldehydes, ketones, or carboxylic acids depending on the extent of oxidation.
Scientific Research Applications
Chemistry
In chemistry, 2-Bromo-1-(2,2-difluoro-propoxy)-4-nitro-benzene is used as an intermediate in the synthesis of more complex molecules. Its unique functional groups make it a versatile building block for constructing various organic compounds.
Biology
In biological research, derivatives of this compound may be explored for their potential biological activities, such as antimicrobial or anticancer properties. The presence of the nitro group is particularly significant, as it can be bio-reductively activated in hypoxic conditions, a common feature of tumor environments.
Medicine
In medicinal chemistry, this compound can serve as a precursor for the development of pharmaceuticals. Its structural features allow for the exploration of new drug candidates with potential therapeutic effects.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals, agrochemicals, and materials with specific properties such as flame retardancy or enhanced durability.
Mechanism of Action
The mechanism of action of 2-Bromo-1-(2,2-difluoro-propoxy)-4-nitro-benzene depends on its specific application. For instance, in biological systems, the nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to cytotoxic effects. The bromine atom can participate in halogen bonding, influencing molecular interactions and binding affinities.
Comparison with Similar Compounds
Similar Compounds
- 2-Bromo-1-(2,2-difluoro-ethoxy)-4-nitro-benzene
- 2-Bromo-1-(2,2-difluoro-propoxy)-4-chloro-benzene
- 2-Bromo-1-(2,2-difluoro-propoxy)-4-methyl-benzene
Uniqueness
Compared to similar compounds, 2-Bromo-1-(2,2-difluoro-propoxy)-4-nitro-benzene is unique due to the specific combination of its functional groups. The presence of both bromine and nitro groups, along with the difluoro-propoxy moiety, imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for various synthetic and research applications.
Properties
Molecular Formula |
C9H8BrF2NO3 |
|---|---|
Molecular Weight |
296.07 g/mol |
IUPAC Name |
2-bromo-1-(2,2-difluoropropoxy)-4-nitrobenzene |
InChI |
InChI=1S/C9H8BrF2NO3/c1-9(11,12)5-16-8-3-2-6(13(14)15)4-7(8)10/h2-4H,5H2,1H3 |
InChI Key |
QQDPQKSJORBAKL-UHFFFAOYSA-N |
Canonical SMILES |
CC(COC1=C(C=C(C=C1)[N+](=O)[O-])Br)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1-[4-(Propan-2-yl)benzenesulfonyl]piperazine hydrochloride](/img/structure/B12074074.png)


![[(2R,3S,4S,5S,6R)-6-[[(3Z,5Z,8R,9Z,11S,12R,13Z,15Z,18S)-12-[(3R,4S,5R)-3,4-dihydroxy-6,6-dimethyl-5-[2,3,3,3-tetradeuterio-2-(trideuteriomethyl)propanoyl]oxyoxan-2-yl]oxy-11-ethyl-8-hydroxy-18-[(1R)-1-hydroxyethyl]-9,13,15-trimethyl-2-oxo-1-oxacyclooctadeca-3,5,9,13,15-pentaen-3-yl]methoxy]-4-hydroxy-5-methoxy-2-methyloxan-3-yl] 3,5-dichloro-2-ethyl-4,6-dihydroxybenzoate](/img/structure/B12074083.png)
![3'-O-[(Propan-2-ylidene)amino]-thymidine 5'-triphosphate](/img/structure/B12074087.png)





![1-[3-(3-Bromophenyl)propyl]piperazine](/img/structure/B12074141.png)

